Okadaic Acid

Protein Phosphatase PP2A Selectivity Signal Transduction

Researchers requiring selective PP2A inhibition without PP1 confounding face significant experimental variability when substituting Okadaic Acid with Calyculin A or Tautomycin-whose selectivity ratios differ markedly. Okadaic Acid resolves this with: • ~100-fold selectivity for PP2A (IC50 0.1-0.3 nM) over PP1 (IC50 15-50 nM), enabling unambiguous attribution of biological effects to PP2A. • Reversible, non-covalent inhibition allowing pulse-chase, washout, and rescue protocols not feasible with irreversible inhibitors like Microcystin-LR. • Validated inducer of tau hyperphosphorylation at 100 nM for standardized Alzheimer's disease models. Supplied with batch-specific CoA; stable at -20°C.

Molecular Formula C44H68O13
Molecular Weight 805.0 g/mol
CAS No. 78111-17-8
Cat. No. B1677193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOkadaic Acid
CAS78111-17-8
SynonymsAcid, Ocadaic
Acid, Okadaic
Ocadaic Acid
Okadaic Acid
Molecular FormulaC44H68O13
Molecular Weight805.0 g/mol
Structural Identifiers
SMILESCC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
InChIInChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-/m1/s1
InChIKeyQNDVLZJODHBUFM-WFXQOWMNSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityReadily soluble in many organic solvents, degrading in acid or base
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Okadaic Acid Research: PP2A Inhibition Guide


Okadaic Acid (OA) is a polyether fatty acid marine toxin produced by dinoflagellates of the genera Prorocentrum and Dinophysis, functioning as a potent, reversible, and cell-permeable inhibitor of serine/threonine protein phosphatases (PPs) . It exhibits a pronounced selectivity profile, with the highest affinity for the catalytic subunit of protein phosphatase 2A (PP2A; IC50 = 0.1–0.3 nM), while inhibiting PP1 at approximately 50–150-fold higher concentrations (IC50 = 15–50 nM) . OA also inhibits PP3, PP4, and PP5, but demonstrates negligible activity against PP2B (IC50 ≈ 5 μM) and does not inhibit PP2C . This differential inhibition profile forms the basis for its widespread use as a molecular probe in signal transduction research and as a chemical inducer in disease models such as tau hyperphosphorylation for Alzheimer's disease studies [1].

PP2A-selective inhibition probe for signal transduction studies – discriminates PP2A from PP1/PP2B/PP2C
Cell-permeable tool for intracellular phosphatase target engagement
Chemically induced tau hyperphosphorylation model for neurodegeneration pathway research

Risks of Substituting Okadaic Acid


Substituting Okadaic Acid with other common serine/threonine phosphatase inhibitors such as Calyculin A, Tautomycin, Fostriecin, or Microcystin-LR without considering their distinct selectivity, binding kinetics, and physicochemical properties introduces significant experimental variability. While these compounds share overlapping PP1/PP2A inhibition, their quantitative selectivity ratios differ markedly [1]. For instance, Calyculin A exhibits nearly equal potency against PP1 and PP2A, whereas Tautomycin preferentially inhibits PP1 over PP2A—a selectivity profile inverse to that of Okadaic Acid [1]. Furthermore, the reversibility of inhibition, binding site topography on PP2A, and solution stability of these molecules are not equivalent [2] . Simple in-class substitution based solely on the descriptor 'PP2A inhibitor' therefore risks misinterpretation of biological results, irreproducibility of established disease models, and potential failure of time-sensitive biochemical assays due to differential compound stability in stock solutions . The following sections quantify these critical differences to guide precise scientific selection.

Calyculin A Non-discriminating PP1/PP2A inhibition may confound PP2A-specific signal deconvolution.
Tautomycin PP1-preferring selectivity shifts cellular response profiles away from PP2A-dominated pathways.
Microcystin-LR Covalent irreversible binding prevents temporal control and washout-based recovery experiments.

Okadaic Acid vs. Comparators: Evidence


PP2A Selectivity vs. Calyculin A and Tautomycin

Okadaic Acid exhibits a pronounced selectivity for PP2A over PP1, a feature not shared by all in-class inhibitors. In vitro, Calyculin A does not discriminate between PP1 and PP2A, whereas Okadaic Acid is approximately 100-fold more selective for PP2A. Conversely, Tautomycin shows a strong preference for PP1, with a PP1/PP2A affinity ratio of 0.01–0.03 [1]. This differential selectivity is critical when designing experiments to deconvolute PP1-specific versus PP2A-specific signaling events [1].

PP2A Selectivity vs. Calyculin A, Tautomycin
Head-to-head
OA: ~100-fold PP2A over PP1; Calyculin A: equipotent; Tautomycin: PP1-preferring
Supports PP2A-specific pathway interpretation
In vitro purified enzyme assays
Protein Phosphatase PP2A Selectivity Signal Transduction

Reversible PP2A Inhibition for Recovery Assays

Okadaic Acid's inhibition of PP2A is reversible, a property that distinguishes it from covalent inhibitors like Microcystin-LR. While Okadaic Acid induces rapid inhibition (t1/2 ≈ 10 minutes at 100 nM), its effect can be reversed over hours by washout or by the addition of purified PP2A catalytic subunit [1]. In contrast, Microcystin-LR binds covalently and essentially irreversibly to the PP2A active site [2]. This distinction allows researchers to use Okadaic Acid in pulse-chase or recovery experiments to assess the dynamics of phosphatase-dependent processes.

Reversibility vs. Microcystin-LR
Class-level
OA: reversible; activity recovered by washout or PP2A addition; Microcystin-LR: covalent, irreversible
Enables temporal control and rescue assay design
Cell-free vesicle fusion and HeLa extracts
PP2A Inhibition Reversibility Washout Assays

Orthogonal PP2A Binding Site with Fostriecin

Okadaic Acid and Fostriecin, both PP2A-selective inhibitors, bind to distinct sites on the PP2A catalytic subunit. Studies using recombinant PP1/PP2A chimeras demonstrate that the high-affinity Fostriecin binding site does not overlap with the Okadaic Acid/Microcystin binding domain [1]. This non-overlapping binding topography provides a unique tool for orthogonal target validation, allowing researchers to confirm that observed biological effects are due to PP2A inhibition (via two structurally distinct inhibitors) rather than off-target binding [1].

Binding Site vs. Fostriecin
Head-to-head
Non-overlapping binding domains on PP2A catalytic subunit
Enables orthogonal target validation strategy
PP1/PP2A chimera binding studies
PP2A Binding Site Fostriecin Target Validation

Sodium Salt Form Solution Stability

The free acid form of Okadaic Acid exhibits limited stability in organic solvent stock solutions, even when stored frozen. Comparative stability assessments indicate that solutions of the free acid form are distinctly less stable than those prepared from the sodium salt form . The sodium salt of Okadaic Acid (CAS 209266-80-8) provides somewhat greater stability when stored in organic solvents such as DMSO or ethanol, making it the preferred formulation for long-term experimental use and reproducible dose-response studies .

Sodium Salt Solution Stability
Data to verify
Sodium salt: improved stability in organic solvent stocks vs. free acid
Supports long-term assay reproducibility
Degradation rates vary by solvent, storage
Solution Stability Storage Formulation

Solubility Profile for Cell Culture

Okadaic Acid is soluble in DMSO up to 40 mg/mL and in ethanol up to 5 mg/mL, with the sodium salt form exhibiting improved stability in these organic solvents . This solubility profile facilitates the preparation of concentrated stock solutions for in vitro cell culture studies, where final DMSO concentrations can be kept low to avoid cytotoxicity. The compound is insoluble in water, necessitating initial dissolution in an organic solvent prior to dilution in aqueous buffers . This contrasts with some other phosphatase inhibitors, such as Cantharidin, which have different solubility characteristics that may limit their utility in certain assay formats.

Solubility for Cell Culture
Class-level
Soluble in DMSO up to 40 mg/mL, ethanol 5 mg/mL; water insoluble
Allows concentrated stock preparation for cell assays
Room temperature dissolution
Solubility Cell Culture DMSO

Tau Hyperphosphorylation Model for Alzheimer's Research

Okadaic Acid is widely employed as a chemical inducer of tau hyperphosphorylation to model Alzheimer's disease (AD)-like tauopathy in vitro. Treatment of neuroblastoma (N2a) cells or primary neuronal cultures with 100 nM Okadaic Acid for 24 hours robustly induces tau hyperphosphorylation and oligomerization [1]. This model recapitulates early molecular events in AD pathogenesis and is used to screen for tau kinase inhibitors or to study the mechanisms of tau pathology [1] [2]. While other PP2A inhibitors like Calyculin A could theoretically be used, the specific dose (100 nM) and time course (24h) for Okadaic Acid have been extensively validated, providing a reproducible and well-characterized experimental system [2].

Tau Hyperphosphorylation Model
Reported
100 nM OA, 24h induces robust tau phosphorylation; ~100-fold lower concentration than Wortmannin
Supports AD-relevant tauopathy model establishment
N2a cells and primary neurons; model-response context
Alzheimer's Disease Tau Hyperphosphorylation Neurodegeneration

Okadaic Acid Research Applications


Dissecting PP2A-Specific Signaling Cascades

Researchers studying cellular signaling pathways often need to distinguish the roles of PP2A from those of PP1. As demonstrated in Section 3, Okadaic Acid's ~100-fold selectivity for PP2A over PP1 makes it the reagent of choice for these experiments [1]. In contrast, the use of Calyculin A, which inhibits both phosphatases equipotently, would confound data interpretation and obscure PP2A-specific effects. By treating cells with low nanomolar concentrations of Okadaic Acid (e.g., 1–10 nM), researchers can selectively inhibit PP2A and observe downstream changes in protein phosphorylation, kinase activation, and cellular responses, providing clear evidence of PP2A's regulatory role [1].

Reversible PP2A Inhibition for Pulse-Chase Studies

The reversible nature of Okadaic Acid's inhibition, as quantified in Section 3, is essential for experiments requiring temporal control over phosphatase activity. Researchers can treat cells with Okadaic Acid to inhibit PP2A, observe the resulting phenotype, and then wash out the compound to assess the recovery of function. Alternatively, they can perform rescue experiments by adding exogenous, purified PP2A catalytic subunit to reverse the inhibitory effect [2]. This approach is not feasible with irreversible, covalent inhibitors like Microcystin-LR, which permanently inactivate the enzyme [3]. Such pulse-chase designs are critical for establishing causality and for studying the dynamics of phosphorylation-dependent processes.

Orthogonal PP2A Target Validation

To confidently attribute a biological effect to PP2A inhibition, researchers should employ an orthogonal approach using inhibitors with distinct binding sites. As established in Section 3, Okadaic Acid and Fostriecin bind to non-overlapping sites on the PP2A catalytic subunit [4]. Therefore, an experiment showing that both Okadaic Acid and Fostriecin produce the same phenotype provides strong evidence that the effect is due to on-target PP2A inhibition rather than off-target activity of either compound. This orthogonal validation strategy is a cornerstone of rigorous chemical biology and drug target validation studies [4].

Standardized Tauopathy Induction for Drug Screening

For laboratories focused on neurodegenerative disease research, Okadaic Acid provides a highly reproducible and widely accepted method for inducing an Alzheimer's disease-like tauopathy state. As detailed in Section 3, treatment with 100 nM Okadaic Acid for 24 hours reliably induces tau hyperphosphorylation in neuronal cell lines and primary cultures [5]. This model is extensively used in the literature to screen for compounds that can prevent or reverse tau pathology. Adopting this standardized protocol ensures that new experimental findings can be directly compared to a vast body of existing research, facilitating faster and more reliable drug discovery efforts [5].

Application
Selection Property
Validation Focus
PP2A-specific signaling deconvolution
PP2A-over-PP1 selectivity profile
PP2A-dependent phosphorylation readouts
Pulse-chase / recovery phosphatase assays
Reversible inhibition kinetics
Washout and PP2A rescue experimental designs
Orthogonal PP2A target validation
Distinct binding site from Fostriecin
Dual-inhibitor phenotype consistency
Tauopathy model for compound screening
Standardized tau hyperphosphorylation protocol
Reproducibility against published tau models

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